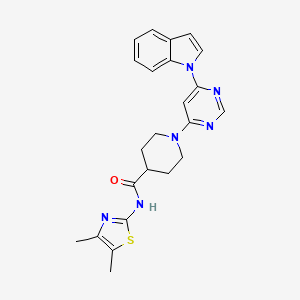
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6OS and its molecular weight is 432.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide , identified by its CAS number 1428373-06-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, particularly in the context of cancer treatment.
Chemical Structure and Properties
The compound's molecular formula is C16H12N6OS with a molecular weight of 336.4 g/mol. Its structure features a piperidine core substituted with an indole and pyrimidine moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₆OS |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1428373-06-1 |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The indole and pyrimidine components have been associated with the inhibition of various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing promising antiproliferative effects with IC50 values in the low micromolar range.
- Mechanism of Action : The proposed mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Specifically, compounds containing the indole structure have been shown to interfere with the PI3K/Akt pathway, leading to apoptosis in cancer cells.
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has been a focal point in recent studies:
- PARP1 Inhibition : Compounds structurally similar to this one have been shown to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. In experimental settings, concentrations ranging from 0.01 µM to 100 µM demonstrated varying degrees of inhibition (up to 85% at higher concentrations) .
Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of derivatives based on the indole-pyrimidine scaffold, including our compound of interest. The evaluation revealed that modifications at the piperidine nitrogen significantly affected biological activity, suggesting that structural optimization could enhance efficacy against specific cancer types .
Study 2: Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies have been performed to predict binding affinities with target proteins involved in cancer progression. The results indicated that the compound binds effectively to several kinases implicated in tumor growth, providing a rationale for its observed biological activity .
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-15-16(2)31-23(26-15)27-22(30)18-7-10-28(11-8-18)20-13-21(25-14-24-20)29-12-9-17-5-3-4-6-19(17)29/h3-6,9,12-14,18H,7-8,10-11H2,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJCYVYXSJLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














